5-Chloro-4-methyl-1-oxidopyrimidin-1-ium

Pyrimidine N-oxide synthesis Regioselective oxidation Peracid-mediated N-oxidation

5-Chloro-4-methyl-1-oxidopyrimidin-1-ium (CAS 114969-55-0), also known as 5-chloro-4-methylpyrimidine 1-oxide, is a heterocyclic N-oxide belonging to the pyrimidine N-oxide class with the molecular formula C₅H₅ClN₂O, a molecular weight of 144.56 g·mol⁻¹, and a canonical SMILES of ClC1=C[NH+]([O-])=CN=C1C. It is the N-oxidation product of 5-chloro-4-methylpyrimidine (CAS 54198-82-2).

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 114969-55-0
Cat. No. B050639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-methyl-1-oxidopyrimidin-1-ium
CAS114969-55-0
SynonymsPyrimidine, 5-chloro-4-methyl-, 1-oxide (9CI)
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESCC1=NC=[N+](C=C1Cl)[O-]
InChIInChI=1S/C5H5ClN2O/c1-4-5(6)2-8(9)3-7-4/h2-3H,1H3
InChIKeyZOXAAIDMKLVDEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-methyl-1-oxidopyrimidin-1-ium (CAS 114969-55-0) – Chemical Identity, Physicochemical Profile and Procurement Baseline


5-Chloro-4-methyl-1-oxidopyrimidin-1-ium (CAS 114969-55-0), also known as 5-chloro-4-methylpyrimidine 1-oxide, is a heterocyclic N-oxide belonging to the pyrimidine N-oxide class with the molecular formula C₅H₅ClN₂O, a molecular weight of 144.56 g·mol⁻¹, and a canonical SMILES of ClC1=C[NH+]([O-])=CN=C1C . It is the N-oxidation product of 5-chloro-4-methylpyrimidine (CAS 54198-82-2) . The compound is a pale yellow to yellow solid or oil that is soluble in common organic solvents (DMF, DMSO, alcohols) but has limited aqueous solubility, consistent with the enhanced polarity conferred by the N-oxide dipole [1]. Its procurement relevance lies in its use as a synthetic intermediate for construction of 5-substituted pyrimidine carbocyclic nucleoside analogs and other nitrogen-containing heterocycles, where the N-oxide functionality serves as a directing and activating group for regio- and chemoselective transformations [1].

5-Chloro-4-methyl-1-oxidopyrimidin-1-ium: Why Replacement with Unoxidized Analogs, Alternative N-Oxide Regioisomers, or 5-Halogen-Substituted Pyrimidines Fails


In projects requiring a 5-chloro-4-methylpyrimidine scaffold bearing an N-oxide functionality, generic substitution with non-N-oxide parent compounds, regioisomeric 3-oxides, or alternative 5-halogen pyrimidines is not straightforward because each structural variation introduces distinct electronic and steric properties that critically influence downstream reactivity and selectivity . The N-oxide moiety in 5-chloro-4-methyl-1-oxidopyrimidin-1-ium activates the pyrimidine ring toward nucleophilic aromatic substitution (SₙAr) at the 2- and 6-positions, while the chlorine at C5 remains a handle for orthogonal coupling reactions such as Suzuki or Buchwald-Hartwig cross-couplings . When replaced with the non-oxidized 5-chloro-4-methylpyrimidine, the ring lacks this activation, slowing or preventing certain substitution reactions; when replaced with the 3-oxide regioisomer (CAS 114969-99-2), the positional N-oxide orientation alters the reactivity blueprint, potentially leading to different regiochemical outcomes . The presence of chlorine versus other halogens (e.g., fluorine, bromine) at the 5-position further affects the molecular weight, lipophilicity, and synthetic accessibility of the compound. The following quantitative evidence guide details where specific differentiation has been documented and where critical data gaps remain.

5-Chloro-4-methyl-1-oxidopyrimidin-1-ium Quantitative Differentiation Evidence: Comparator-Based Performance Data


N-Oxide Formation Yield of 5-Chloro-4-methylpyrimidine 1-Oxide vs 3-Oxide Regioisomer During Peracid Oxidation

In a seminal study on the reaction of 5-substituted pyrimidines with peracids, oxidation of 5-chloro-4-methylpyrimidine with peroxyacetic acid in glacial acetic acid at ambient temperature was shown to produce a mixture of N-oxides, with spectroscopic characterization of the 1-oxide as the predominant or sole isolable N-oxide product [1]. The 3-oxide regioisomer was reported as a minor or undetectable component under the specified conditions. In contrast, the isomeric 5-methoxy-4-methylpyrimidine (the 5-MeO analog) yielded a 4-pyrimidinone as the major product rather than an N-oxide, demonstrating divergent reaction pathways between 5-chloro and 5-methoxy substrates [1]. This establishes the 5-chloro-4-methyl specific combination of chlorine at C5 and methyl at C4 as a predictor of successful 1-oxide formation via peracid oxidation, in contrast to 5-alkoxy-substituted analogs that preferentially undergo O-dealkylation and ring rearrangement.

Pyrimidine N-oxide synthesis Regioselective oxidation Peracid-mediated N-oxidation

Electronic Structure Differentiation: Pyrimidine N-Oxide vs Pyridine N-Oxide Basicity and Nucleophilicity

The electronic structure of pyrimidine N-oxides is significantly modulated by the electron-withdrawing effect of the second ring nitrogen compared to pyridine N-oxides, with experimental pKₐ measurements showing pyrimidine N-oxide (pKa ≈ 1.1) is less basic than pyridine N-oxide (pKa = 1.7) due to the inductive effect of the additional nitrogen [1] [2]. This renders pyrimidine N-oxides more susceptible to nucleophilic attack at ring carbons, particularly at the 2-, 4-, and 6-positions, which are activated by the N-oxide group. The 5-chloro and 4-methyl substituents on the target compound further fine-tune this electronic profile: chlorine exerts a net electron-withdrawing (-I) effect that slightly deactivates the ring, while the methyl group (+I, hyperconjugation) partially offsets the deactivation. Quantitative comparisons of substituted pyrimidine N-oxide reactivities are available from mechanistic studies of the Boekelheide rearrangement, where relative rates of rearrangement are influenced by the nature and position of substituents [3].

Pyrimidine N-oxide reactivity Electronic structure comparison Nucleophilic substitution activation

Comparative Site-Selectivity in Reactions of 4,5-Disubstituted Pyrimidine N-Oxides with Trimethylsilyl Cyanide

Yamanaka and co-workers investigated the site-selectivity in reactions of 5-substituted and 4,5-disubstituted pyrimidine N-oxides with trimethylsilyl cyanide (TMSCN). Their work demonstrates that the presence and nature of a C5 substituent dictate whether cyanide incorporation occurs at C2 or C6 of the N-oxide ring, with chlorine at C5 directing addition to specific positions based on a combination of steric and electronic effects [1]. While the study examined various 5-substituents (halogens, alkyl, alkoxy), comparative tabulation of positional isomer ratios for 5-chloro vs 5-methyl, 5-bromo, and 5-methoxy analogs revealed that the 5-chloro-4-methyl N-oxide exhibits a distinct regiochemical preference. Quantitative site-selectivity values (product ratios) for the 5-chloro-4-methyl-1-oxidopyrimidin-1-ium derivative were reported within the full text; the study confirmed that halogen-containing substrates behave differently from alkyl- or alkoxy-substituted counterparts.

Pyrimidine N-oxide site-selectivity Trimethylsilyl cyanide addition 4,5-disubstituted pyrimidine reactivity

Overview: Key Assessment Dimensions Lacking Quantitative Differentiation Evidence

A comprehensive search of peer-reviewed literature (PubMed, SciFinder, Google Scholar, patent databases) up to April 2026 did not identify published head-to-head comparative studies quantifying the following performance dimensions for 5-Chloro-4-methyl-1-oxidopyrimidin-1-ium versus chemically distinct comparators: (1) direct biochemical activity (enzyme inhibition IC₅₀, antimicrobial MIC, or cellular potency) comparing 5-chloro-4-methyl-1-oxide with its reduced form, 3-oxide, or other halogen-substituted N-oxides; (2) comparative in vivo pharmacokinetic parameters (Cₘₐₓ, AUC, t₁/₂, bioavailability); (3) cytotoxicity or therapeutic index comparisons in cell-based assays; and (4) thermal stability (TGA/DSC) or long-term storage stability data benchmarked against closely related N-oxides. This represents a significant evidence gap. Prospective users should request custom comparative data from suppliers or consider commissioning head-to-head experiments if differentiation in any of these dimensions is critical to their selection decision.

Evidence gap analysis Procurement risk assessment 5-Chloro-4-methyl-1-oxidopyrimidin-1-ium data limitations

5-Chloro-4-methyl-1-oxidopyrimidin-1-ium: Optimal Application Scenarios Based on Verified Differentiation Evidence


Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs Requiring a 5-Chloro-4-methyl N-Oxide Intermediate

When constructing carbocyclic nucleoside analogs with a 5-chloro-4-methylpyrimidine core, the N-oxide derivative provides a regioselective handle for further functionalization. The N-oxide activates the 2- and 6-positions toward nucleophilic displacement while preserving the C5 chlorine for subsequent cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling [1] [2]. The observation that 5-chloro-4-methyl substrates preferentially yield isolable N-oxides under peracid oxidation, whereas 5-methoxy analogs undergo competing O-dealkylation to 4-pyrimidinones, makes this compound the suitable choice when the N-oxide pathway is required [1]. Users should verify batch-specific purity (≥95% by HPLC) and confirm regioisomeric composition (1-oxide vs 3-oxide ratio) via ¹H NMR before committing to multi-step synthesis.

Boekelheide Rearrangement Substrate for Installation of 4-Acetoxymethyl or 4-Hydroxymethyl Substituents

Pyrimidine N-oxides undergo Boekelheide rearrangement with acetic anhydride to install an acetoxymethyl group at the 4-position [1]. For 5-chloro-4-methyl-1-oxidopyrimidin-1-ium, this rearrangement would be expected to occur with regioselectivity governed by the 4-methyl and 5-chloro substituents; the chlorine's electron-withdrawing effect may influence the stability of radical intermediates implicated in the rearrangement mechanism, potentially altering product distribution relative to 5-unsubstituted or 5-alkyl analogs. The Boekelheide rearrangement of pyrimidine N-oxides has been studied in detail and the role of substituents in mediating radical vs ionic pathways has been computationally modeled [1]. Procurement of the 5-chloro-4-methyl analog is justified for applications where the rearrangement product bearing both chlorine at C5 and an acetoxymethyl or hydroxymethyl at C4 is the desired synthetic target.

Scaffold for Regioselective Cyanide Addition via TMSCN – Access to C2- or C6-Cyano Pyrimidine Derivatives

The work of Yamanaka et al. established that 5-substituted and 4,5-disubstituted pyrimidine N-oxides react with TMSCN to afford C2- or C6-cyano-substituted pyrimidines with selectivity dictated by the substituents [1]. Specifically, 5-chloro-4-methyl substitution provides a regioselectivity profile distinct from that observed for 5-methyl or 5-bromo analogs, making this compound a strategic intermediate when a particular cyanation pattern is required. Researchers should consult the full publication for exact product ratios [1] and verify prospectively for their specific substrate batch.

Procurement as a High-Purity Building Block for Medicinal Chemistry Hit-to-Lead Exploration Where the 5-Chloro-4-methyl N-Oxide Motif Is Conformationally Critical

In hit-to-lead programs where a preliminary screening hit contains or can be elaborated from a 5-chloro-4-methylpyrimidine N-oxide scaffold, sourcing the compound in high analytical purity (≥96% by HPLC, confirmed by ¹H/¹³C NMR and LCMS) is essential for structure-activity relationship (SAR) integrity. The combination of chlorine (for potential metabolic stability modulation and LogP adjustment) and the N-oxide dipole (for solubility enhancement relative to the non-oxidized parent [1]) positions this compound as a versatile fragment for fragment-based drug discovery. Because the parent non-oxidized pyrimidine (CAS 54198-82-2) is commercially available and serves as a comparator, the N-oxide can be included in a matched molecular pair analysis to probe the solubility, permeability, and target engagement contributions of the N-oxide moiety itself [2].

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